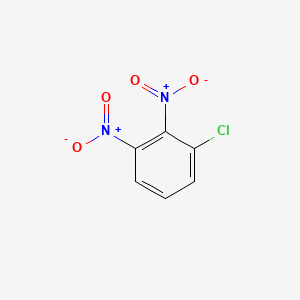

1-Chloro-2,3-dinitrobenzene

CAS No.: 25567-67-3

Cat. No.: VC18507132

Molecular Formula: C6H3ClN2O4

Molecular Weight: 202.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25567-67-3 |

|---|---|

| Molecular Formula | C6H3ClN2O4 |

| Molecular Weight | 202.55 g/mol |

| IUPAC Name | 1-chloro-2,3-dinitrobenzene |

| Standard InChI | InChI=1S/C6H3ClN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H |

| Standard InChI Key | KYDXWCHDUCDNGR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

1-Chloro-2,3-dinitrobenzene is an aromatic hydrocarbon derivative featuring a benzene ring substituted with one chlorine atom at position 1 and two nitro (-NO₂) groups at positions 2 and 3. The spatial arrangement of these substituents significantly influences its electronic properties and reactivity.

Table 1: Fundamental Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | 1-Chloro-2,3-dinitrobenzene | HMDB |

| CAS Registry Number | 602-02-8 | HMDB |

| Molecular Formula | C₆H₃ClN₂O₄ | PubChem |

| Molecular Weight | 202.55 g/mol | HMDB |

| Physical State | Pale yellow crystalline solid | HMDB |

| Smiles Notation | C1=CC(=C(C(=C1)Cl)N+[O-])N+[O-] | PubChem |

The compound’s planar structure and electron-deficient aromatic ring system enable participation in nucleophilic substitution reactions, a hallmark of its chemical behavior .

Synthesis and Industrial Production

While detailed synthetic protocols for 1-chloro-2,3-dinitrobenzene are sparingly documented in open literature, its production typically involves sequential nitration and chlorination steps. A generalized pathway includes:

-

Nitration of Chlorobenzene: Initial nitration introduces nitro groups at specific positions under controlled conditions.

-

Regioselective Chlorination: Subsequent chlorination ensures proper substituent orientation.

Industrial manufacturing employs continuous flow reactors to optimize yield and purity, with reaction temperatures maintained between 50–80°C to prevent decomposition . Advanced catalytic systems using zeolites or ionic liquids have been explored to enhance selectivity .

Chemical Reactivity and Functional Transformations

The compound’s reactivity profile is dominated by three key processes:

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro groups activate the ring for nucleophilic attack. Common reactions include:

-

Hydroxylation: Replacement of chlorine with hydroxide under basic conditions.

-

Amination: Reaction with amines to form aryl amines, useful in pharmaceutical intermediates .

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts nitro groups to amines, yielding 1-chloro-2,3-diaminobenzene. This product serves as a precursor for azo dyes and polyurethane catalysts .

Oxidative Modifications

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the compound undergoes ring cleavage to form dicarboxylic acid derivatives, though such reactions are less commonly utilized .

Biological Activity and Toxicological Mechanisms

1-Chloro-2,3-dinitrobenzene demonstrates significant bioactivity through glutathione (GSH) depletion and oxidative stress induction:

Table 2: Key Toxicological Parameters

| Parameter | Value/Effect | Source |

|---|---|---|

| LD₅₀ (Oral, Rat) | 320 mg/kg | HMDB |

| Primary Metabolic Pathway | Glutathione conjugation | HMDB |

| Carcinogenicity | Group 3 (Not classifiable) | HMDB |

The compound reacts with GSH via nucleophilic aromatic substitution, forming S-(2,3-dinitrophenyl)glutathione adducts . This depletion of cellular thiol pools disrupts redox homeostasis, leading to mitochondrial dysfunction and apoptosis in hepatic cells .

Industrial and Research Applications

Chemical Manufacturing

-

Dye Intermediate: Serves as a precursor for sulfur dyes and azo pigments.

-

Polymer Chemistry: Used in crosslinking agents for epoxy resins.

Biochemical Research

-

Glutathione S-Transferase (GST) Assays: Standard substrate for measuring GST activity .

-

Immunology Studies: Modulates T-cell responses in contact hypersensitivity models .

Analytical Chemistry

Structural Analogs and Comparative Reactivity

Table 3: Isomeric Comparison

| Compound | Substituent Positions | Key Difference |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | 1-Cl, 2-NO₂, 4-NO₂ | Higher solubility in polar solvents |

| 1-Chloro-3,5-dinitrobenzene | 1-Cl, 3-NO₂, 5-NO₂ | Reduced steric hindrance in reactions |

The 2,3-substitution pattern in 1-chloro-2,3-dinitrobenzene creates unique electronic effects that enhance its electrophilicity compared to para-substituted analogs .

Emerging Research Directions

Recent studies (2023–2025) focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume